![molecular formula C17H20N2O B5217370 1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol](/img/structure/B5217370.png)
1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol, also known as CDPI3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDPI3 is a beta-adrenergic receptor antagonist and is commonly used in laboratory experiments to study the effects of beta-blockers on the human body.
Scientific Research Applications
- Cancer Therapy and Diagnosis : Researchers explore GNF-Pf-4429 for cancer theranostics due to its diverse forms and potential interactions with biological systems. However, further studies are needed to ensure safety and efficacy .
- High-Contrast Electrochromic Devices : GNF-Pf-4429-containing electrochromic polymers serve as potential electrodes. These materials exhibit reversible color changes upon electrical stimulation, making them valuable for displays, smart windows, and wearable devices .
- Microporous Polycarbazole Frameworks : GNF-Pf-4429-based porous materials show promise for separating cyclohexane from benzene/cyclohexane mixtures. Their abundant micropores and aromatic backbones enhance adsorption capabilities .
- Efficient OLEDs : GNF-Pf-4429 derivatives can serve as TADF emitters in organic light-emitting devices (OLEDs). Researchers aim to optimize their concentration sensitivity for peak electroluminescence efficiency .
- Silica and GNf Filled Rubbers : GNF-Pf-4429 is used in rubber composites. Researchers investigate its processing challenges and potential applications in rubber materials .
- Corrosion-Resistant Catalysts : Nitrogen and fluorine co-doped graphite nanofibers (NF GNFs), including GNF-Pf-4429, support platinum nanoparticles. These materials exhibit excellent durability and efficiency in oxygen reduction reactions for polymer electrolyte fuel cells .
Biomedical Applications
Electrochromic Polymers
Adsorption Separation Technology
Thermally Activated Delayed Fluorescence (TADF) Emitters
Rubber Composites
Platinum Nanoparticle Support
Mechanism of Action
Target of Action
GNF-Pf-4429, also known as 1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol, is a potent inhibitor of PAK4 . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .
Mode of Action
The compound interacts with PAK4, inhibiting its activity. This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes that PAK4 regulates .
Biochemical Pathways
The inhibition of PAK4 by GNF-Pf-4429 affects several biochemical pathways. One of the key pathways is the PAK4/c-Src/EGFR/cyclin D1 pathway. The compound effectively suppresses the proliferation of human gastric cancer cells through the downregulation of this pathway .
Result of Action
The result of GNF-Pf-4429’s action is the induction of apoptosis, or programmed cell death, in human gastric cancer cells . This is a significant molecular and cellular effect that can potentially be harnessed for therapeutic purposes.
properties
IUPAC Name |
1-carbazol-9-yl-3-(dimethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18(2)11-13(20)12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKISUGFXPPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-dimethylamino-propan-2-ol |
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